quinolin-3-yl1-pentyl-1H-indole-3-carboxylate
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Overview
Description
Quinolin-3-yl1-pentyl-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound has been identified in various herbal products and is known for its psychoactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-3-yl1-pentyl-1H-indole-3-carboxylate typically involves the esterification of quinolin-8-ol with 1-pentyl-1H-indole-3-carboxylic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Quinolin-3-yl1-pentyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinolin-3-yl1-pentyl-1H-indole-3-carboxylic acid.
Reduction: Quinolin-3-yl1-pentyl-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Quinolin-3-yl1-pentyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors in the brain.
Medicine: Investigated for its potential therapeutic effects and psychoactive properties.
Industry: Utilized in the development of new synthetic cannabinoids for research purposes.
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding leads to the activation of various signaling pathways, resulting in psychoactive effects such as euphoria and altered perception . The molecular targets include the G-protein coupled receptors, which mediate the effects of cannabinoids .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC): Another synthetic cannabinoid with similar structure and effects.
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC): A related compound with a different alkyl chain.
Uniqueness
Quinolin-3-yl1-pentyl-1H-indole-3-carboxylate is unique due to its specific ester linkage between the quinoline and indole moieties. This structural feature contributes to its distinct pharmacological profile and stability compared to other synthetic cannabinoids .
Properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
quinolin-3-yl 1-pentylindole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-13-25-16-20(19-10-5-7-12-22(19)25)23(26)27-18-14-17-9-4-6-11-21(17)24-15-18/h4-7,9-12,14-16H,2-3,8,13H2,1H3 |
InChI Key |
HEHZKKPXIYMZJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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